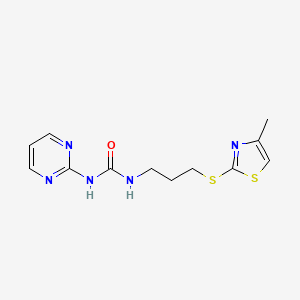

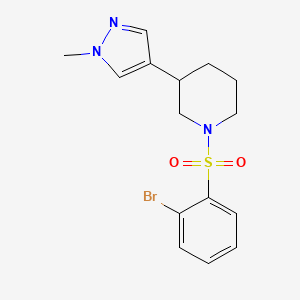

![molecular formula C18H16N4O B2473384 3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea CAS No. 2034463-92-6](/img/structure/B2473384.png)

3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-Bipyridine is a commonly used ligand in coordination chemistry . It’s one of the most easily identified ligands and has played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions . Urea, on the other hand, is a compound formed in the liver from ammonia produced by the deamination of amino acids . It’s used as a keratolytic emollient to treat hyperkeratotic lesions and moisturize the skin .

Aplicaciones Científicas De Investigación

Structure and Synthesis

The structural and synthetic aspects of compounds similar to 3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea highlight the versatility of urea derivatives in chemical synthesis. For example, the study by E. Mørkved discusses the structural elucidation of carbamoylated 2-phenylaminopyridines, emphasizing the nucleophilic reactions of exocyclic nitrogen towards electrophiles, including aryl isocyanates, which is relevant to the synthesis of urea derivatives (Mørkved, 1986). Additionally, the research by Binliang Zhang et al. presents a high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for anticancer drugs, showcasing the utility of urea derivatives in medicinal chemistry (Zhang et al., 2019).

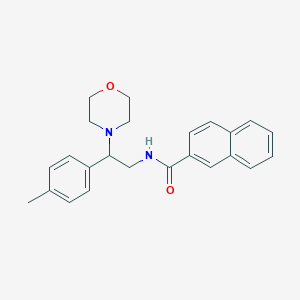

Molecular Complexation and Self-Assembly

The complexation-induced unfolding of heterocyclic ureas demonstrates their potential in forming hydrogen-bonded complexes, which is crucial for self-assembly processes in materials science. Perry S. Corbin et al. have illustrated how heterocyclic ureas can equilibrate with multiply hydrogen-bonded sheetlike structures, indicating their role in the development of self-assembling materials (Corbin et al., 2001).

Hydrogen Bonding and Nonlinear Optics

The study by M. Muthuraman et al. explores the orientation of chromophores linked by hydrogen bonds in molecular complexes, demonstrating the potential of urea derivatives in the field of nonlinear optics. This research highlights the role of hydrogen bonding in achieving ideal orientations for quadratic nonlinear optical behavior, which is pivotal for the development of optical materials (Muthuraman et al., 2001).

Catalysis and Chemical Transformations

The catalytic applications of urea derivatives, as shown in the work of J. Clayden and U. Hennecke, where urea coupling, lithiation, and rearrangement are employed for the alpha-pyridylation of chiral amines, reveal the significance of urea derivatives in facilitating stereospecific and regiospecific transformations, essential for synthetic organic chemistry (Clayden & Hennecke, 2008).

Mecanismo De Acción

Target of Action

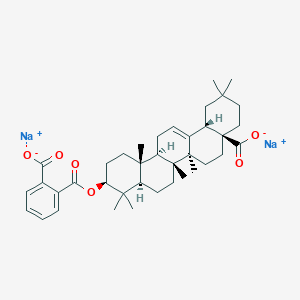

Bipyridines, in general, are known to be excellent ligands in coordination chemistry . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Mode of Action

Bipyridines are known to strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . This coordination can result in changes at the molecular level, potentially affecting the function of the target molecules .

Biochemical Pathways

Bipyridines are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . These applications suggest that bipyridines may affect a wide range of biochemical pathways.

Pharmacokinetics

The solubility of bipyridines in organic solvents and their slight solubility in water may influence their absorption and distribution in the body

Result of Action

The strong coordination of bipyridines with metal centers can lead to changes at the molecular level, potentially affecting the function of the target molecules .

Action Environment

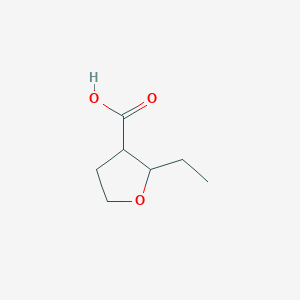

It is known that the solid-state form of a given organic compound can exist in more than one form, and these various solid forms normally show different physicochemical properties and may coexist under some pressure and temperature conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13-4-2-3-5-16(13)22-18(23)21-15-6-7-17(20-12-15)14-8-10-19-11-9-14/h2-12H,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBPNQUXQQBACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2473301.png)

![2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2473307.png)

![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)

![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)